3-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
3-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a methoxybenzoyl group, and a chloro-substituted benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride.
Synthesis of benzofuran intermediate: The benzofuran ring can be synthesized through cyclization reactions involving appropriate starting materials.
Coupling reactions: The benzofuran intermediate is then coupled with 3-chlorobenzamide under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound’s benzofuran ring and benzamide moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance its solubility and facilitate its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
3-chlorobenzamide: Shares the chloro-substituted benzamide moiety but lacks the benzofuran and methoxybenzoyl groups.
4-methoxybenzoyl chloride: Contains the methoxybenzoyl group but lacks the benzofuran and benzamide moieties.
Uniqueness:
- The combination of the benzofuran ring, methoxybenzoyl group, and chloro-substituted benzamide moiety makes 3-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide unique. This structural complexity contributes to its diverse reactivity and potential applications in various fields.
Properties
Molecular Formula |
C23H16ClNO4 |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
3-chloro-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C23H16ClNO4/c1-28-17-11-9-14(10-12-17)21(26)22-20(18-7-2-3-8-19(18)29-22)25-23(27)15-5-4-6-16(24)13-15/h2-13H,1H3,(H,25,27) |
InChI Key |
ZAHKMSAOPZXFJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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